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Compound of Interest

Compound Name:
2,2-Dimethyl-N-

phenylpropanamide

Cat. No.: B372301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-
phenylpropanamide, including its chemical identity, physicochemical properties, detailed

experimental protocols for its synthesis and analysis, and an exploration of its potential

biological activities based on structurally related compounds.

Chemical Identity and Synonyms
IUPAC Name: 2,2-Dimethyl-N-phenylpropanamide[1]

Synonyms:

N-Phenylpivalamide[1]

Pivalanilide[1]

2,2,2-TRIMETHYLACETANILIDE[1]

2,2-Dimethyl-N-phenylpropionamide[1]

2,2-Dimethylpropionanilide[1]

N-Pivaloylaniline[1]
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N-Phenyltrimethylacetamide[1]

Pivaloylaminobenzene[1]

Physicochemical and Quantitative Data
While experimentally determined physical properties such as melting point, boiling point, and

density are not consistently reported across public databases, calculated values and other key

quantitative data have been compiled below.[2][3][4]

Property Value Source

Molecular Formula C₁₁H₁₅NO ChemScene[5]

Molecular Weight 177.24 g/mol ChemScene[5]

CAS Number 6625-74-7 MolPort[1]

Normal Boiling Point (Tboil) 578.57 K (Calculated) Cheméo[4]

Enthalpy of Vaporization

(ΔvapH°)
54.24 kJ/mol (Calculated) Cheméo[4]

Critical Temperature (Tc) 803.27 K (Calculated) Cheméo[4]

Critical Pressure (Pc) 2928.17 kPa (Calculated) Cheméo[4]

LogP (Octanol/Water Partition

Coefficient)
2.671 (Calculated) Cheméo[4]

Water Solubility (log10WS) -2.69 (Calculated) Cheméo[4]

Topological Polar Surface Area

(TPSA)
32.59 Å² ChemScene[5]

Experimental Protocols
Synthesis of 2,2-Dimethyl-N-phenylpropanamide
A common and straightforward method for the synthesis of 2,2-Dimethyl-N-
phenylpropanamide is the acylation of aniline with pivaloyl chloride.
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Reaction:

Materials:

Aniline (C₆H₅NH₂)

Pivaloyl chloride ((CH₃)₃COCl)

A suitable base (e.g., pyridine or triethylamine)

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or diethyl ether)

Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent. Cool

the solution in an ice bath (0 °C).

Addition of Base: Add a slight excess (e.g., 1.1 equivalents) of the base (e.g., pyridine) to the

aniline solution. The base acts as a scavenger for the hydrochloric acid byproduct.

Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the

cooled solution while stirring. Maintain the temperature at 0 °C during the addition to control

the exothermic reaction.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete,

as monitored by Thin Layer Chromatography (TLC).

Work-up:
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Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with 1M HCl to remove excess aniline and the base,

water, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced

pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization
The crude 2,2-Dimethyl-N-phenylpropanamide can be purified by recrystallization to obtain a

crystalline solid.

Materials:

Crude 2,2-Dimethyl-N-phenylpropanamide

A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

Procedure:

Solvent Selection: Determine an appropriate solvent or solvent pair in which the compound

is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the

hot recrystallization solvent until the solid just dissolves.

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to

remove them.

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of

the purified product should form. The flask can then be placed in an ice bath to maximize

crystal formation.

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner

funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining

soluble impurities.

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization
The identity and purity of the synthesized 2,2-Dimethyl-N-phenylpropanamide can be

confirmed using the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR should show characteristic peaks for the tert-butyl protons (a singlet around 1.2-

1.3 ppm), the aromatic protons of the phenyl group (multiplets between 7.0-7.6 ppm), and

the amide proton (a broad singlet, the chemical shift of which can vary).

¹³C NMR will display distinct signals for the quaternary and methyl carbons of the tert-butyl

group, the carbonyl carbon, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the N-H stretch (around 3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups

(around 2900-3100 cm⁻¹), and a strong C=O (amide I) stretch (around 1660 cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion

peak (M⁺) and characteristic fragmentation patterns, such as the loss of a tert-butyl group.

Potential Signaling Pathways and Biological Activity
While there is limited specific biological data available for 2,2-Dimethyl-N-
phenylpropanamide, the pivalanilide scaffold is present in molecules with known biological

activities. The following sections describe potential mechanisms of action based on these

structurally related compounds.

Histone Deacetylase (HDAC) Inhibition
Several compounds containing the anilide moiety act as inhibitors of histone deacetylases

(HDACs).[6] HDACs are enzymes that remove acetyl groups from histone proteins, leading to
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chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the

expression of tumor suppressor genes, making them a target for cancer therapy.[6]

Proposed Mechanism of Action:

A potential mechanism for a pivalanilide-containing compound as an HDAC inhibitor involves

the interaction of the molecule with the active site of the enzyme. The anilide portion can form

key hydrogen bonds, while other parts of the molecule interact with the zinc ion in the active

site and the hydrophobic regions of the enzyme.

Caption: Proposed mechanism of Histone Deacetylase (HDAC) inhibition.

Succinate Dehydrogenase (SDH) Inhibition
Structurally related compounds have also been identified as inhibitors of succinate

dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport

chain.[7][8] SDH inhibitors (SDHIs) are used as fungicides as they disrupt cellular respiration in

fungi.[7][8] Inhibition of SDH can lead to an accumulation of succinate and a decrease in

cellular energy production.[9][10]

Experimental and logical relationship workflows
Synthesis and Purification Workflow
The following diagram outlines the logical workflow for the synthesis and purification of 2,2-
Dimethyl-N-phenylpropanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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